molecular formula C10H12N2O3 B7737640 Ethyl (2-carbamoylphenyl)carbamate

Ethyl (2-carbamoylphenyl)carbamate

Cat. No.: B7737640
M. Wt: 208.21 g/mol
InChI Key: IOTDFJUGWWAVAM-UHFFFAOYSA-N
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Description

Ethyl (2-carbamoylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2-carbamoylphenyl)carbamate can be synthesized through several methods. One common method involves the reaction of ethyl chloroformate with 2-aminobenzamide in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to produce the desired carbamate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-carbamoylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce oxides, while reduction can yield amines. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Ethyl (2-carbamoylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of ethyl (2-carbamoylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Butyl carbamate
  • Isopropyl carbamate

Uniqueness

Ethyl (2-carbamoylphenyl)carbamate is unique due to its specific structure, which allows it to interact with different molecular targets compared to other carbamates. Its ethyl group and the presence of the carbamoylphenyl moiety contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

ethyl N-(2-carbamoylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(11)13/h3-6H,2H2,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTDFJUGWWAVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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